Ethyl Phenyl(piperidin-2-yl)acetate hydrochloride

Catalog No.
S829009
CAS No.
19716-79-1
M.F
C15H22ClNO2
M. Wt
283.796
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl Phenyl(piperidin-2-yl)acetate hydrochloride

CAS Number

19716-79-1

Product Name

Ethyl Phenyl(piperidin-2-yl)acetate hydrochloride

IUPAC Name

ethyl 2-phenyl-2-piperidin-2-ylacetate;hydrochloride

Molecular Formula

C15H22ClNO2

Molecular Weight

283.796

InChI

InChI=1S/C15H21NO2.ClH/c1-2-18-15(17)14(12-8-4-3-5-9-12)13-10-6-7-11-16-13;/h3-5,8-9,13-14,16H,2,6-7,10-11H2,1H3;1H

InChI Key

ZNSNAOXTBUHNKX-UHFFFAOYSA-N

SMILES

CCOC(=O)C(C1CCCCN1)C2=CC=CC=C2.Cl

Synonyms

α-Phenyl-2-piperidineacetic Acid Ethyl Ester Hydrochloride; Ritalinic Acid Ethyl Ester

Potential Stimulant Effects:

Some research suggests Ethylphenidate Hydrochloride may possess stimulant properties. Studies on laboratory animals have shown it can increase locomotor activity, similar to other stimulant drugs []. However, more research is needed to understand its mechanism of action and potential therapeutic applications.

Ethyl phenyl(piperidin-2-yl)acetate hydrochloride, commonly known as ethylphenidate hydrochloride, is a synthetic compound with the molecular formula C15H22ClNO2C_{15}H_{22}ClNO_2 and a molecular weight of approximately 283.79 g/mol. This compound is structurally related to methylphenidate, a well-known central nervous system stimulant. Ethylphenidate is characterized by its piperidine and phenyl groups, which contribute to its pharmacological properties and potential applications in research settings .

Ethylphenidate hydrochloride is not an approved medication and can be dangerous if misused.

  • Toxicity: Studies suggest that ethylphenidate can produce a range of adverse effects, including increased heart rate, blood pressure, anxiety, insomnia, and psychosis [6].
  • Dependence and Addiction: There is limited research on the dependence potential of ethylphenidate. However, its structural similarity to methylphenidate, which can be addictive, suggests a similar risk [7].
  • Flammability: No data available on flammability.
  • Reactivity: Ethylphenidate hydrochloride may be unstable under certain conditions, such as high temperatures or exposure to strong acids or bases [2].

Data Source:

. Notably, it is susceptible to hydrolysis under acidic or basic conditions, breaking down into its constituent parts: phenylacetic acid, ethanol, and piperidine . The synthesis of ethylphenidate typically involves the condensation of phenylacetic acid with N-ethylpiperidine in the presence of a dehydrating agent like thionyl chloride, leading to the formation of the ester bond characteristic of this compound.

Several methods have been reported for synthesizing ethyl phenyl(piperidin-2-yl)acetate hydrochloride:

  • Condensation Reaction: A common method involves reacting phenylacetic acid with N-ethylpiperidine using thionyl chloride as a dehydrating agent.
    C6H5CH2COOH+C2H5N CH2)5C6H5CH2COOCH2CH5+NH CH2)5\text{C}_6\text{H}_5\text{CH}_2\text{COOH}+\text{C}_2\text{H}_5\text{N CH}_2)_5\rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{COOCH}_2\text{CH}_5+\text{NH CH}_2)_5
    This reaction typically requires heat and anhydrous conditions to ensure complete conversion .
  • Hydrochloride Salt Formation: The free base form of ethylphenidate can be converted into its hydrochloride salt by reacting it with hydrochloric acid, enhancing its solubility and stability for research purposes .

Research on ethylphenidate's interactions has primarily focused on its pharmacodynamics in relation to dopamine transporters. It has been shown to have a higher selectivity for dopamine transporters compared to norepinephrine transporters, which may contribute to its unique stimulant profile. Interaction studies indicate that ethylphenidate acts similarly to amphetamines by inducing dopamine release rather than solely inhibiting reuptake, suggesting complex mechanisms of action .

Ethyl phenyl(piperidin-2-yl)acetate hydrochloride shares structural and functional similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameSimilaritiesUnique Features
MethylphenidateBoth are central nervous system stimulants; similar chemical structureMore established clinical use; higher potency
PropylphenidateSimilar piperidine structure; stimulant effectsLess studied; potential for different pharmacodynamics
DimethylphenidateRelated structure; both act on dopamine transportersVariations in efficacy and side effects

Ethyl phenyl(piperidin-2-yl)acetate hydrochloride stands out due to its specific binding profile and lower activity on norepinephrine transporters compared to methylphenidate, making it an interesting subject for further pharmacological studies .

Dates

Modify: 2023-08-15

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